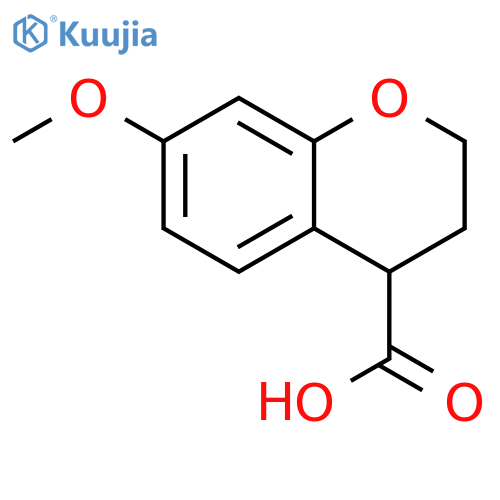

Cas no 80858-98-6 (7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid)

80858-98-6 structure

商品名:7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid

CAS番号:80858-98-6

MF:C11H12O4

メガワット:208.210583686829

MDL:MFCD24480192

CID:4196506

PubChem ID:12790799

7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 2H-1-Benzopyran-4-carboxylic acid, 3,4-dihydro-7-methoxy-

- 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid

-

- MDL: MFCD24480192

7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D593644-1g |

3,4-Dihydro-7-methoxy-2H-chromene-4-carboxylic acid |

80858-98-6 | 95% | 1g |

$895 | 2024-06-03 | |

| Enamine | EN300-233959-5.0g |

7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid |

80858-98-6 | 95% | 5.0g |

$3530.0 | 2024-06-19 | |

| TRC | B593683-25mg |

7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid |

80858-98-6 | 25mg |

$ 275.00 | 2022-06-07 | ||

| Ambeed | A1074779-1g |

7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid |

80858-98-6 | 95% | 1g |

$984.0 | 2024-08-02 | |

| Enamine | EN300-233959-0.1g |

7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid |

80858-98-6 | 95% | 0.1g |

$295.0 | 2024-06-19 | |

| Aaron | AR01APU3-500mg |

7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid |

80858-98-6 | 95% | 500mg |

$938.00 | 2025-02-14 | |

| A2B Chem LLC | AV78559-10g |

7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid |

80858-98-6 | 95% | 10g |

$7287.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1790529-1g |

7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid |

80858-98-6 | 98% | 1g |

¥31341.00 | 2024-07-28 | |

| A2B Chem LLC | AV78559-1g |

7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid |

80858-98-6 | 95% | 1g |

$930.00 | 2024-04-19 | |

| A2B Chem LLC | AV78559-250mg |

7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid |

80858-98-6 | 95% | 250mg |

$479.00 | 2024-04-19 |

7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid 関連文献

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

80858-98-6 (7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid) 関連製品

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:80858-98-6)7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid

清らかである:99%

はかる:1g

価格 ($):886.0